molecular formula C6H12O4S B13961169 Ethyl 2-(oxiran-2-yl)ethanesulfonate

Ethyl 2-(oxiran-2-yl)ethanesulfonate

Cat. No.: B13961169
M. Wt: 180.22 g/mol
InChI Key: XCHDTNKPOAHHFF-UHFFFAOYSA-N
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Description

Ethyl 2-(oxiran-2-yl)ethanesulfonate is an organic compound characterized by the presence of an epoxide ring and a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(oxiran-2-yl)ethanesulfonate typically involves the reaction of ethylene oxide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to form the epoxide ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(oxiran-2-yl)ethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate ester group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-(oxiran-2-yl)ethanesulfonate involves the reactivity of the epoxide ring and the sulfonate ester group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic residues . The sulfonate ester group can also participate in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(oxiran-2-yl)ethanesulfonate is unique due to its combination of an epoxide ring and a sulfonate ester group, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

ethyl 2-(oxiran-2-yl)ethanesulfonate

InChI

InChI=1S/C6H12O4S/c1-2-10-11(7,8)4-3-6-5-9-6/h6H,2-5H2,1H3

InChI Key

XCHDTNKPOAHHFF-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)CCC1CO1

Origin of Product

United States

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